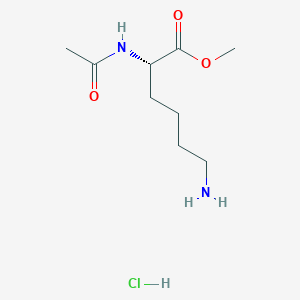

Methyl N-alpha-acetyl-L-lysinate hydrochloride

Description

Historical Context and Evolution of Lysine (B10760008) Derivatives in Biochemical Studies

Lysine, an essential amino acid, is fundamental to numerous biological functions, including protein synthesis, tissue repair, and hormone production wikipedia.org. Historically, its significance in biochemistry became particularly pronounced with the discovery of post-translational modifications (PTMs) of proteins. Lysine residues, due to their reactive ε-amino group, are frequent targets for a wide array of modifications, such as acetylation, methylation, and ubiquitination. These modifications are critical in regulating protein function, stability, and cellular localization, forming the basis of concepts like the "histone code" which governs gene expression wikipedia.orgresearchgate.netplos.orgportlandpress.com.

The study of these lysine modifications necessitated the development of tools that could mimic or interfere with these processes. This led to the synthesis and application of various lysine derivatives in biochemical research. Over time, advancements in synthetic chemistry and molecular biology have enabled the creation of precisely modified amino acids, facilitating site-specific incorporation into proteins. This capability is vital for dissecting the functional implications of different PTMs, which often differ only subtly in their chemical structures researchgate.netplos.org. Furthermore, the field of industrial biotechnology has seen significant growth in the production of L-lysine and its derivatives, aiming to provide cost-effective and sustainable sources for chemical and pharmaceutical applications sci-hub.seresearchgate.net.

Overview of Nα-Acetyl-L-lysine Methyl Ester Hydrochloride's Significance in Chemical and Biological Research

Nα-Acetyl-L-lysine Methyl Ester Hydrochloride is recognized for its multifaceted utility in academic research. Its significance stems from its role as a model compound, a synthetic building block, and a probe in biochemical assays.

Biochemical Research and Protein Acetylation Studies: The compound serves as a valuable reagent for investigating protein acetylation, a critical PTM involved in regulating gene expression and cellular signaling pathways chemimpex.commyskinrecipes.com. Researchers utilize it to study the mechanisms of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs) portlandpress.comfrontiersin.org.

Peptide Synthesis and Drug Development: Its structure makes it suitable for solution-phase peptide synthesis, acting as a precursor or intermediate in the creation of peptides and proteins chemimpex.comsigmaaldrich.com. It is also employed as a building block in the development of novel therapeutics, particularly those targeting neurological disorders and metabolic diseases chemimpex.com.

Enzymatic Assays and Mechanistic Studies: Nα-Acetyl-L-lysine Methyl Ester Hydrochloride can function as a substrate in enzymatic reactions, aiding in the understanding of enzyme kinetics and protein modification processes chemimpex.commyskinrecipes.com. A notable application is in studying antifibrinolytic activities, where alpha-N-acetyl-L-lysine methyl ester (NALME) has been shown to inhibit plasmin's active site, distinct from other antifibrinolytic agents nih.govahajournals.org.

Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, such as AB-type N-substituted core-functionalized naphthalene (B1677914) diimides usbio.net. It has also been employed as a model substance in studies investigating the degradation of toxins under various conditions ebi.ac.uk.

Key Properties and Research Applications

Nα-Acetyl-L-lysine Methyl Ester Hydrochloride possesses specific characteristics that underpin its broad utility in scientific investigations.

| Property | Value | Source |

| CAS Number | 20911-93-7 | chemimpex.comsigmaaldrich.comusbio.netscbt.comalfa-chemistry.com |

| Molecular Formula | C9H18N2O3•HCl | chemimpex.comusbio.netalfa-chemistry.com |

| Molecular Weight | 238.71 g/mol | chemimpex.comusbio.netalfa-chemistry.com |

| Appearance | White to off-white powder/solid | chemimpex.comusbio.net |

| Melting Point | 108-114 °C (lit.) | myskinrecipes.comusbio.netalfa-chemistry.com |

| Purity | ≥95% to ≥99% | chemimpex.comsigmaaldrich.comusbio.net |

| Optical Activity | [α]22/D −18°, c = 10 in 6 M HCl | sigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.com |

| Reaction Suitability | Solution phase peptide synthesis | sigmaaldrich.com |

Research Findings: Antifibrinolytic Activity of Nα-Acetyl-L-lysine Methyl Ester

Studies have investigated the antifibrinolytic properties of alpha-N-acetyl-L-lysine methyl ester (NALME), a derivative of Nα-Acetyl-L-lysine Methyl Ester Hydrochloride. These findings highlight its distinct mechanism of action compared to established antifibrinolytic agents like epsilon-aminocaproic acid (ε-ACA) and tranexamic acid (TEA).

| Parameter | Nα-Acetyl-L-lysine Methyl Ester (NALME) | ε-Aminocaproic Acid (ε-ACA) / Tranexamic Acid (TEA) | Source |

| Mechanism of Action | Inhibits the active site of plasmin. | Disrupt noncovalent associations of fibrin (B1330869) monomer with plasmin/miniplasmin domains (likely kringle 5). | nih.govahajournals.org |

| Effect on Plasmin Amidase Activity | Significantly inhibited plasmin, miniplasmin, and streptokinase-plasmin complex amidase activity. Did not affect α-thrombin or tissue plasminogen activator. | Did not affect the amidase activity of plasmin or miniplasmin. | nih.gov |

| Inhibition of Fibrin Monomer Digestion | Primarily by decreasing amidase activity. Prevented fragment X formation. | Inhibited fibrin monomer digestion by disrupting noncovalent associations. Primarily inhibited formation of fragments Y and D. | nih.gov |

| Inhibition Constant (Ki) for Plasmin | 0.4 mM (competitive inhibitor of D-Val-L-Lys-p-nitroanilide HCl hydrolysis) | Not applicable (mechanism is not active site inhibition). | nih.gov |

| Effect on Plasmin Distribution | No effect on the plasmin distribution when incubated with α2-antiplasmin and α2-macroglobulin. | Increased the fraction of plasmin reacting with α2-macroglobulin. | nih.gov |

These findings underscore the compound's utility in biochemical research for understanding enzyme inhibition and protein-protein interactions within the fibrinolytic system.

Compound Name Table:

Nα-Acetyl-L-lysine Methyl Ester Hydrochloride

Ac-Lys-OMe HCl

Nα-Acetyl-L-lysine methyl ester monohydrochloride

Nα-Acetyl-L-lysine methyl ester L-monohydrochloride

Methyl N-alpha-acetyl-L-lysinate hydrochloride

alpha-N-acetyl-L-lysine methyl ester (NALME)

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-acetamido-6-aminohexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGTXYLEAQWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943173 | |

| Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20911-93-7 | |

| Record name | Methyl N-alpha-acetyl-L-lysinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020911937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of Nα Acetyl L Lysine Methyl Ester Hydrochloride

Established Synthetic Pathways for Nα-Acetyl-L-lysine Methyl Ester Hydrochloride (Ac-L-Lys-OMe·HCl)

The synthesis of Ac-L-Lys-OMe·HCl can be achieved through various methods, primarily involving the protection of the α-amino group by acetylation and esterification of the carboxyl group.

Solution-Phase Peptide Synthesis Methodologies

Solution-phase synthesis offers a classical and adaptable approach for preparing Ac-L-Lys-OMe·HCl. A common strategy involves a multi-step process starting from L-lysine. The α-amino group is selectively acetylated, often using acetic anhydride (B1165640) under controlled conditions, while the ε-amino group is protected with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc). Following the protection steps, the carboxylic acid is converted to its methyl ester, typically by reaction with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or by using a milder reagent such as methyl iodide. The final step involves the selective removal of the ε-amino protecting group to yield the desired product. This method, while effective, requires careful control of reaction conditions to ensure selectivity and prevent side reactions. The hydrochloride salt is typically formed during the final deprotection step or by treatment with hydrochloric acid.

Alternatively, a more direct esterification of Nα-acetyl-L-lysine can be performed. In this approach, commercially available Nα-acetyl-L-lysine is treated with methanol and a catalyst. While simpler, this method may present challenges in achieving high yields and purity due to potential side reactions. The choice of methodology often depends on the desired scale of synthesis, purity requirements, and the availability of starting materials.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of amino acid and peptide chemistry, microwave irradiation has been successfully employed for various transformations, including esterifications and peptide couplings. nih.govresearchgate.net

The synthesis of Ac-L-Lys-OMe·HCl can be significantly expedited using microwave technology. For instance, the esterification of Nα-acetyl-L-lysine with methanol can be efficiently carried out in a microwave reactor. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can overcome the activation energy barrier more effectively than conventional heating, leading to a faster conversion to the methyl ester. Similarly, microwave irradiation can be applied to the acetylation step, potentially reducing reaction times and improving yields. The application of microwaves in the synthesis of lysine (B10760008) derivatives has been shown to be effective in various contexts, including the preparation of poly(L-lysine)-based nanomaterials. mdpi.com These findings suggest that microwave-assisted synthesis is a viable and efficient alternative for the preparation of Ac-L-Lys-OMe·HCl.

Derivatization and Functionalization of Ac-L-Lys-OMe·HCl

The presence of a free ε-amino group in Ac-L-Lys-OMe·HCl makes it an excellent substrate for a variety of chemical modifications, allowing for the introduction of diverse functional groups.

Synthesis of Schiff Bases from Ac-L-Lys-OMe·HCl

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The ε-amino group of Ac-L-Lys-OMe·HCl can readily participate in this reaction to form Schiff base derivatives. This reaction is typically carried out by reacting Ac-L-Lys-OMe·HCl with an appropriate aldehyde or ketone in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. rroij.com

The synthesis of Schiff bases from amino acid derivatives is a well-established transformation. chempedia.infonih.gov For example, reacting Ac-L-Lys-OMe·HCl with salicylaldehyde (B1680747) would yield a Schiff base with potential metal-chelating properties. The formation of these derivatives can be monitored by spectroscopic techniques such as FT-IR, which would show the appearance of the characteristic C=N stretching vibration. Microwave irradiation can also be employed to accelerate the formation of Schiff bases from amino acids.

Table 1: Examples of Aldehydes for Schiff Base Formation with Ac-L-Lys-OMe·HCl

| Aldehyde | Resulting Schiff Base Moiety | Potential Properties |

| Salicylaldehyde | Salicylideneamino | Metal chelation, antimicrobial activity |

| Pyridoxal | Pyridoxylideneamino | Biomimetic catalysis |

| Benzaldehyde | Benzylideneamino | Intermediate for further synthesis |

This table is for illustrative purposes and the properties are potential based on the incorporated moiety.

N-Terminal and C-Terminal Modulations of Ac-L-Lys-OMe·HCl

While the primary reactive site for derivatization in Ac-L-Lys-OMe·HCl is the ε-amino group, modifications at the N-terminus and C-terminus are also possible, although they would require deprotection steps.

N-Terminal Modulations: The N-acetyl group provides stability against enzymatic degradation by exopeptidases. jpt.com However, if desired, this group could potentially be removed under harsh conditions to liberate the α-amino group for further functionalization. Once deprotected, the α-amino group could be modified in numerous ways, including acylation with different acyl groups, alkylation, or coupling to other molecules. nih.gov N-terminal modification is a common strategy in peptide chemistry to introduce labels, tags, or to modulate the biological activity of peptides. jpt.com

C-Terminal Modulations: The methyl ester at the C-terminus serves as a protecting group for the carboxylic acid. This ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The resulting free carboxylic acid can then be coupled to other amines to form amides, a fundamental reaction in peptide synthesis. sb-peptide.com Alternatively, the ester can be reduced to the corresponding alcohol. C-terminal modification is crucial for creating peptide-drug conjugates, surface-immobilized peptides, and for altering the pharmacokinetic properties of peptide-based therapeutics. jpt.com

Radical Acylation and Formylation Reactions Involving Ac-L-Lys-OMe

Recent research has demonstrated that the ε-amino group of lysine derivatives, including Ac-L-Lys-OMe, can undergo radical acylation and formylation reactions. These reactions are of significant interest as they can mimic post-translational modifications that occur in biological systems.

A study on the reaction of Ac-Lys-OMe with α-dicarbonyls like diacetyl and methylglyoxal (B44143) in the presence of peroxynitrite revealed that the ε-amino group can be acetylated and formylated. nih.govresearchgate.net The reaction proceeds via the formation of acyl radicals. Specifically, the treatment of Ac-Lys-OMe with methylglyoxal and peroxynitrite resulted in both the acetylation and formylation of the lysine side chain. nih.gov This non-enzymatic modification is noteworthy as the formylation of lysine residues in peptides and proteins was not a widely reported phenomenon. researchgate.net

The reaction conditions and the resulting products can be analyzed using techniques such as RP-HPLC and ESI-MS. nih.gov These studies provide valuable insights into the chemical reactivity of the lysine side chain and suggest potential pathways for non-enzymatic post-translational modifications in vivo.

Table 2: Products of Radical Reactions with Ac-L-Lys-OMe

| Reagent System | Modification | Product |

| Diacetyl/Peroxynitrite | Acetylation | Nε-Acetyl-Nα-acetyl-L-lysine methyl ester |

| Methylglyoxal/Peroxynitrite | Acetylation | Nε-Acetyl-Nα-acetyl-L-lysine methyl ester |

| Methylglyoxal/Peroxynitrite | Formylation | Nε-Formyl-Nα-acetyl-L-lysine methyl ester |

Data sourced from studies on radical acylation and formylation of lysine derivatives. nih.govresearchgate.net

Integration of Ac-L-Lys-OMe into Peptide and Pseudopeptide Scaffolds

The unique structure of Ac-L-Lys-OMe·HCl, featuring a single reactive amine on the side chain, makes it an ideal component for constructing specialized peptide and pseudopeptide structures. In peptide synthesis, it can be incorporated to introduce an acetylated N-terminus or an internal lysine residue where the ε-amino group serves as a point for chain elongation or branching. kohan.com.tw

The synthesis of lysine-based pseudopeptides provides a clear example of how lysine methyl ester derivatives are integrated into non-natural backbones. For instance, in the creation of aza-peptides, a lysine methyl ester hydrochloride derivative can be reacted with an activated carbamate (B1207046) intermediate derived from another amino acid. This forms a semicarbazide (B1199961) linkage, characteristic of aza-peptides. A typical reaction involves the coupling of an N-alkyl-aminophthalimide with phosgene (B1210022) to create a reactive acid chloride, which is then coupled with a compound like lysine(Z) methyl ester hydrochloride to form the aza-peptide backbone. rsc.org This methodology allows for the precise insertion of lysine units into peptide mimics designed for enhanced stability or specific biological activities. rsc.org

Preparation of N-Substituted Core-Functionalized Naphthalene (B1677914) Diimides Utilizing Ac-L-Lys-OMe

Naphthalene diimides (NDIs) are a class of organic compounds known for their desirable electronic and spectroscopic properties, making them valuable in materials science and supramolecular chemistry. acs.orgnih.gov The functionalization of the imide positions of the NDI core with biologically relevant molecules like amino acids allows for the creation of hybrid materials with unique self-assembly and recognition capabilities. acs.orgresearchgate.net

Ac-L-Lys-OMe·HCl is an excellent candidate for this functionalization due to its free ε-amino group. The synthesis of N-substituted NDIs typically involves a condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) and a primary amine. acs.orgnih.gov In the case of Ac-L-Lys-OMe·HCl, the ε-amino group acts as the nucleophile, attacking the anhydride to form the imide rings. This reaction attaches the lysine derivative to the NDI core, creating a molecule that combines the photophysical properties of the NDI with the chirality and functionality of the amino acid. acs.orgrsc.org These lysine-functionalized NDIs have been shown to self-assemble into various nanostructures, such as helical nanofibers and nanotubes, driven by the peptide interactions. acs.orgresearchgate.net

A general synthetic scheme involves heating the NDA precursor with the amine source (Ac-L-Lys-OMe·HCl) in a high-boiling point solvent like N,N-dimethylformamide (DMF). nih.gov Asymmetric or core-substituted NDIs can also be prepared through multi-step sequences, allowing for precise control over the final structure. researchgate.net

| NDI Precursor | Amine Source | Reaction Conditions | Resulting N-Substituted NDI Structure |

|---|---|---|---|

| 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA) | Ac-L-Lys-OMe·HCl | High-temperature condensation in DMF | Symmetrical N,N'-bis(Ac-L-Lys-OMe)-NDI |

| N-substituted-1,4,5,8-naphthalenetetracarboxylic-1,8-monoanhydride-4,5-monoimide | Ac-L-Lys-OMe·HCl | Condensation reaction in a high boiling point solvent | Asymmetrical NDI with one Ac-L-Lys-OMe substituent |

| Core-substituted naphthalene-anhydride-ester (cNAE) | Ac-L-Lys-OMe·HCl | Sequential condensation reactions | Core-functionalized NDI with Ac-L-Lys-OMe at the imide position |

Dual Modification: Acetylation and Methylation of Lysine Residues

Lysine residues in proteins are subject to a wide range of post-translational modifications (PTMs), including acetylation and methylation, which play a crucial role in regulating protein function and gene expression. nih.govnih.gov Ac-L-Lys-OMe·HCl serves as a synthetic precursor that mimics a mono-acetylated lysine residue. This compound can be further modified at the ε-amino group to create dually modified lysine derivatives for use in biochemical and epigenetic research. nih.gov

For example, the free ε-amino group of Ac-L-Lys-OMe can undergo further acylation. Studies have shown that Ac-L-Lys-OMe can react with acylating agents generated from systems like diacetyl/peroxynitrite to yield an ε-acetylated product, Ac-Lys(Ac)-OMe. researchgate.net Similarly, reaction with a methylglyoxal/peroxynitrite system can lead to both ε-acetylation and ε-formylation. researchgate.net These reactions demonstrate how a pre-acetylated lysine building block can be chemically transformed to carry a second modification on the side chain.

Synthesizing peptides with these dually modified residues is critical for studying the "histone code," where the specific combination of PTMs on histone tails dictates downstream biological events. plos.org The balance between lysine acetylation and methylation at specific sites, such as histone H3 lysine 9, is known to be important for establishing distinct chromatin structures and regulating gene transcription. nih.gov The chemical synthesis of peptides containing precisely placed acetylated and methylated lysine residues allows researchers to investigate the effects of these modification patterns on the binding of effector proteins and enzyme activity. nih.govmdpi.com

| Starting Material | Reagent/Conditions | Modification Type | Product | Reference |

|---|---|---|---|---|

| Ac-L-Lys-OMe | Diacetyl (DA) / Peroxynitrite, pH 7.2 | ε-Acetylation | Ac-Lys(Ac)-OMe | researchgate.net |

| Ac-L-Lys-OMe | Methylglyoxal (MG) / Peroxynitrite, pH 7.2 | ε-Acetylation and ε-Formylation | Ac-Lys(Ac)-OMe and Ac-Lys(For)-OMe | researchgate.net |

Strategic Application of Protecting Groups in Ac-L-Lys-OMe·HCl Synthesis and its Derivatives

The synthesis and manipulation of lysine derivatives are fundamentally dependent on the strategic use of protecting groups. openaccesspub.org In Ac-L-Lys-OMe·HCl itself, the α-amino and carboxylic acid functionalities are masked by acetyl (Ac) and methyl ester (OMe) groups, respectively, directing reactivity towards the ε-amino group. For the synthesis of more complex derivatives or peptides, a diverse array of orthogonal protecting groups is employed, which can be removed under specific conditions without affecting other groups. peptide.comcreative-peptides.com

Boc Group: This group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). It is stable to the basic conditions used for Fmoc removal, making Fmoc and Boc groups an orthogonal pair. peptide.comcreative-peptides.com

Fmoc Group: This group is base-labile and is removed with a mild base, most commonly piperidine (B6355638) in DMF. It is stable under the acidic conditions used to remove Boc groups. peptide.com

Z (Cbz) Group: This group is typically removed by catalytic hydrogenolysis and is stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal. peptide.com

Dde and ivDde Groups: These groups are removed with dilute hydrazine, offering orthogonality to acid-labile (Boc, Trt) and base-labile (Fmoc) groups. iris-biotech.depeptide.com This allows for selective deprotection of a specific lysine side chain on a resin-bound peptide for subsequent modification, such as cyclization or labeling. peptide.combiotage.com

The synthesis of a specific lysine derivative requires careful planning of the protection scheme. For example, to synthesize Ac-L-Lys-OMe·HCl, one might start with L-lysine, protect the ε-amino group with a Z group, then acetylate the α-amino group and esterify the carboxylic acid. The final step would be the hydrogenolytic removal of the Z group. This strategic application ensures that each functional group reacts in the desired sequence.

| Protecting Group | Abbreviation | Position Protected | Common Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Nα or Nε | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base; used in Boc-SPPS. Orthogonal to Fmoc. peptide.comcreative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Nα or Nε | Base (e.g., 20% Piperidine in DMF) | Stable to acid; standard for Fmoc-SPPS. Orthogonal to Boc. peptide.com |

| Benzyloxycarbonyl | Z or Cbz | Nε | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to both mild acid and base. Orthogonal to Boc and Fmoc. peptide.com |

| Allyloxycarbonyl | Aloc | Nε | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to Fmoc, Boc, and Z groups. kohan.com.twpeptide.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Nε | 2% Hydrazine in DMF | Allows selective side-chain deprotection on-resin. Orthogonal to Fmoc and Boc. iris-biotech.depeptide.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Nε | 2% Hydrazine in DMF | More stable and less prone to migration than Dde. kohan.com.twiris-biotech.de |

Advanced Spectroscopic and Analytical Characterization of Nα Acetyl L Lysine Methyl Ester Hydrochloride and Its Derivatives

Mass Spectrometry (MS) for Precise Molecular Identification and Adduct Characterization

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of a molecule's elemental formula. HRMS is essential for confirming the identity of Nα-Acetyl-L-lysine methyl ester hydrochloride and its derivatives and for characterizing adducts formed in various reactions. rsc.orgrsc.org

In studies investigating the reactions of food contaminants with amino acids, Nα-Acetyl-L-lysine methyl ester is used as a model for protein-bound lysine (B10760008). d-nb.info HRMS, often coupled with liquid chromatography (LC) and tandem MS (MS/MS), is used to identify and structurally elucidate the reaction products. For instance, a reaction product between the mycotoxin citrinin (B600267) and Nα-acetyl-L-lysine-methyl ester was identified by its accurate mass (m/z 419.2192). The elemental formula derived from this mass, combined with fragmentation data, confirmed the formation of a covalent adduct. d-nb.info

Table 3: Example of HRMS Data for an Acetylated Amino Acid Derivative Data for N-Acetyl-L-proline methyl ester. rsc.org

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 172.0969 | 172.0969 |

| [M+Na]⁺ | 194.0788 | 194.0789 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like Nα-Acetyl-L-lysine Methyl Ester Hydrochloride. In ESI-MS, the analyte is dissolved in a solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be directed into the mass analyzer.

For Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, ESI-MS typically reveals the protonated molecular ion [M+H]⁺. In a study involving the reaction of citrinin with Nα-acetyl-L-lysine-methyl ester, ESI-MS was used to identify the reaction products. The analysis was performed using an ESI source coupled to a quadrupole-time-of-flight (Q-TOF) mass spectrometer. d-nb.info Similarly, in the synthesis of a derivative, N-α-acetyl-N-ε-(tert-butoxycarbonyl)-δ,ε-Se,N-methylene-δ-DL-seleno-DL-lysine methyl ester, ESI-MS confirmed the formation of the desired product by detecting its protonated molecular ion [M+H]⁺ at m/z 394.4, which was in close agreement with the calculated value of 394.1. frontiersin.org

In another experiment, the ESI mass spectrum of a solution containing L-lysine in a water and sulfuric acid/methanol (B129727) mixture was dominated by the protonated molecular ion [M]H⁺ at m/z 147. acs.org This indicates that the additional ε-amino group in lysine strongly favors the formation of its protonated species. acs.org

Table 1: ESI-MS Data for Nα-Acetyl-L-lysine Methyl Ester and its Derivatives

| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| N-α-acetyl-N-ε-(tert-butoxycarbonyl)-δ,ε-Se,N-methylene-δ-DL-seleno-DL-lysine methyl ester | 394.1 | 394.4 | frontiersin.org |

| L-lysine | - | 147 | acs.org |

Tandem Mass Spectrometry (MS/MS) for Product Identification in Acylation Studies

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, particularly in identifying products of acylation reactions. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This fragmentation provides valuable information about the molecule's structure.

In studies of acetylated lysine-containing peptides, MS/MS is instrumental. The fragmentation patterns can reveal the site of acetylation. For instance, the presence of specific immonium ions in the MS/MS spectrum can serve as markers for ε-N-acetyllysine. sigmaaldrich.comsigmaaldrich.com

A study on the inactivation of luciferase by a novel aromatic carboxylic acid, F-53, utilized matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) and tandem mass spectrometry (MS/MS). The results demonstrated that F-53 modifies a specific lysine residue (lysine-529) in the luciferase enzyme through amidation. plos.org This lysine residue is known to be a site of acetylation, which plays a regulatory role in the enzyme's catalytic activity. plos.org

In the context of Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, MS/MS can be used to confirm the structure and identify products from reactions involving the ε-amino group. For example, in a study investigating the reaction between citrinin and Nα-acetyl-L-lysine-methyl ester, a product ion at m/z 219.1014 was observed, corresponding to the loss of the lysine derivative (C9H16N2O3). d-nb.info This fragmentation data provided crucial evidence for the formation of a covalent adduct between citrinin and the lysine derivative. d-nb.info

Chromatographic Methodologies for Purity Assessment and Reaction Product Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. It is particularly effective for separating compounds based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

RP-HPLC is a standard method for assessing the purity of Nα-Acetyl-L-lysine Methyl Ester Hydrochloride and for monitoring the progress of reactions involving this compound. For instance, in a study involving the synthesis of a δ-selenolysine derivative, diselenides were purified by RP-HPLC using a C18 column. The separation was achieved using a gradient of a water/acetonitrile solvent system. frontiersin.org

In another application, the stability of a peptide in human serum was assessed using an HPLC assay. rsc.org Furthermore, the enzymatic conversion of F-53 to F-53-CoA was analyzed by HPLC with UV detection. The reaction kinetics, including the Kₘ and Vₘₐₓ values, were determined from Lineweaver-Burk plots of the HPLC data. plos.org

Table 2: Exemplary RP-HPLC Method Parameters

| Parameter | Value | Reference |

| Column | CAPCELLPAK C18 (10 mm × 250 mm) | frontiersin.org |

| Mobile Phase A | 0.05% (v/v) TFA in H₂O | rsc.org |

| Mobile Phase B | 0.05% (v/v) TFA in MeCN | rsc.org |

| Gradient | 5-95% B over 18 min | rsc.org |

| Flow Rate | 2 mL/min | frontiersin.org |

| Detection | 220 nm | rsc.org |

Infrared (IR) Spectroscopy in Functional Group Validation

Infrared (IR) spectroscopy is a technique used to identify and characterize functional groups within a molecule. It is based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a "fingerprint" of the molecule.

For Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, IR spectroscopy can be used to confirm the presence of key functional groups. For example, the spectrum would be expected to show characteristic absorption bands for the amide group (N-H stretch and C=O stretch), the ester group (C=O stretch and C-O stretch), and the amine hydrochloride salt.

A study on different types of acetylated lysine (Nε-Ace-Lys, Nα-Ace-Lys, and NαNε- Ace-Lys) utilized IR and Raman spectroscopy to identify their characteristic vibrational features. The researchers found that the infrared characteristic bands of the amide and carboxyl groups could effectively distinguish between the different acetylation types. cas.cn This approach provides a basis for the structural analysis of protein acetylation. cas.cn

Table 3: Typical IR Absorption Frequencies for Key Functional Groups in Nα-Acetyl-L-lysine Methyl Ester Hydrochloride

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300-3500 |

| Amide I | C=O stretch | 1630-1695 |

| Amide II | N-H bend | 1510-1570 |

| Ester | C=O stretch | 1735-1750 |

| Ester | C-O stretch | 1000-1300 |

| Amine Salt | N⁺-H stretch | 2200-3000 (broad) |

Note: These are general ranges and the exact positions can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Binding Affinity Measurements

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. While Nα-Acetyl-L-lysine Methyl Ester itself does not have a strong chromophore that absorbs in the near-UV or visible range, UV-Vis spectroscopy can be employed indirectly to study its interactions with other molecules, particularly in binding affinity measurements.

In a study investigating the binding of ligands to complement-like (CR) domains, UV-Vis spectroscopy was used to determine the concentration of Nα-acetyl-lysine methyl ester. The binding of this ligand to various CR domains was then measured, and the dissociation constants (Kd) were determined. scienceopen.com For three different CR domains (CR3, CR5, and CR8), the Kd values for Nα-acetyl-lysine methyl ester at physiological pH and ionic strength were found to be very similar, ranging from 1.6 to 3.1 mM. scienceopen.com This corresponds to binding energies between -14.3 and -15.9 kJ/mol. scienceopen.com

UV-Vis spectroscopy can also be used to monitor reactions. For example, in the study of citrinin reactions, a UHPLC system with a diode array detector (DAD) was used, which allows for the acquisition of UV-Vis spectra of the eluting compounds. d-nb.info While L-lysine itself shows a strong absorption band between 205 and 250 nm, this is generally not specific enough for direct quantitative measurements without prior separation. researchgate.net

Table 4: Binding Affinities of Nα-acetyl-lysine methyl ester to Complement-like Domains

| CR Domain | Kd (mM) at pH 7.4, I = 0.17 | ΔG° (kJ/mol) | Reference |

| CR3 | ~1.6 - 3.1 | -14.3 to -15.9 | scienceopen.com |

| CR5 | ~1.6 - 3.1 | -14.3 to -15.9 | scienceopen.com |

| CR8 | ~1.6 - 3.1 | -14.3 to -15.9 | scienceopen.com |

| D1085A (CR10 surrogate) | ~14.4 - 27.9 | Weaker binding | scienceopen.com |

Molecular Recognition and Ligand Binding Mechanisms of Nα Acetyl L Lysine Methyl Ester Hydrochloride

Supramolecular Host-Guest Complexation with Ac-L-Lys-OMe·HCl

Ac-L-Lys-OMe·HCl serves as a model guest for investigating the binding capabilities of various synthetic receptors, including molecular tweezers and macrocycles. The positively charged ammonium (B1175870) group on the lysine (B10760008) side chain is the primary site for recognition by anionic or electron-rich host cavities.

Molecular tweezers (MTs) are supramolecular hosts characterized by two aromatic pincers linked by a spacer, forming a cavity capable of encapsulating guest molecules. Ac-L-Lys-OMe·HCl has been extensively studied with various MT designs, revealing specific binding modes and affinities.

Binding Modes and Affinities: Molecular tweezers, particularly those functionalized with anionic groups like phosphates, exhibit high selectivity for basic amino acids like lysine and arginine. The binding typically occurs through a "threading" mechanism, where the positively charged side chain of lysine is drawn into the tweezer's cavity nih.govnih.govnih.govmit.edufrontiersin.orgresearchgate.net. This inclusion leads to significant upfield shifts in the ¹H-NMR signals of the guest's side chain protons, indicating their proximity to the aromatic rings of the tweezer nih.govnih.govnih.gov. Affinities for Ac-L-Lys-OMe·HCl with various tweezers are generally in the low micromolar to millimolar range, although some modified tweezers, particularly fluorescent variants, have shown nanomolar affinities nih.govnih.govnih.govnih.gov.

Structure-Activity Relationships of Tweezer Linker Units in Recognition: The nature of the linker units connecting the aromatic pincers of the molecular tweezers significantly influences their binding affinity and selectivity towards Ac-L-Lys-OMe·HCl. Tweezers functionalized with ester or carboxylate groups in their linker units generally exhibit higher binding affinities compared to those with ether linkers. This is attributed to the electron-rich carbonyl group in esters and carboxylates, which helps keep the tweezer cavity open and accessible for guest inclusion. Conversely, ether linkers can lead to self-inclusion or block the cavity entrance, thereby reducing guest binding uni-due.deuni-due.de. The presence of specific anionic moieties, such as phosphate (B84403) or phosphonate (B1237965) groups, on the tweezer's periphery is critical for effective electrostatic interaction with the protonated lysine amine mdpi.comresearchgate.net.

Fluorescence Quenching as a Probe for Tweezer-Ac-L-Lys-OMe Interaction: Fluorescence spectroscopy is a powerful tool for monitoring the complexation of Ac-L-Lys-OMe·HCl with fluorescently labeled molecular tweezers. Upon binding of the guest molecule to the tweezer cavity, a significant quenching of the tweezer's fluorescence emission is typically observed nih.govnih.govuni-due.deuni-due.de. This fluorescence quenching phenomenon allows for the determination of binding constants and the study of the binding kinetics and thermodynamics.

Ac-L-Lys-OMe·HCl also forms complexes with various macrocyclic receptors, including calixarenes and crown ethers, utilizing complementary binding sites and mechanisms.

Calixarenes: Certain calixarene (B151959) derivatives, particularly p-tert-butylcalix uni-due.dearenes and p-sulfonatocalix nih.govarenes, have demonstrated the ability to bind Ac-L-Lys-OMe·HCl. These receptors typically form 1:1 inclusion complexes, where the lysine side chain is accommodated within the calixarene's cavity nih.govbeilstein-journals.orguvic.caresearchgate.net. The binding is facilitated by electrostatic interactions between the protonated amine of lysine and the anionic groups on the calixarene rim, often combined with hydrophobic interactions. For instance, p-sulfonatocalix nih.govarene exhibits enhanced affinity for methylated lysine derivatives, suggesting a degree of selectivity based on the guest's side chain modifications nih.govuvic.ca. Studies involving calix nih.govarene phosphonic acids also highlight their complexation capabilities with amino acid esters, with binding efficiency influenced by the calixarene's conformational flexibility researchgate.net.

Crown Ethers: Crown ethers, such as 18-crown-6, are known for their strong affinity towards cations, including protonated amines. Ac-L-Lys-OMe·HCl can form stable complexes with crown ethers, primarily through hydrogen bonding between the N⁺-H bonds of the ammonium group and the oxygen atoms of the crown ether ring, as well as electrostatic interactions beilstein-journals.orgwikipedia.org. Chiral crown ether-based stationary phases are utilized in chromatography for the enantioselective separation of amino acids, underscoring the stereochemical recognition capabilities of these macrocycles towards the protonated amino group of lysine derivatives beilstein-journals.orgregistech.com. Bis-macrocyclic receptors, such as crown ether amino acid (CEAA) dipeptides, have also shown high affinity for lysine methyl ester, indicating cooperative binding effects beilstein-journals.org.

Data Tables

Table 1: Binding Affinities of Molecular Tweezers with Ac-L-Lys-OMe·HCl

| Receptor Type (Example) | Specific Receptor | Guest | Binding Affinity (Ka) | Method Used | Reference |

| Phosphonate Tweezer | MPnT | Ac-L-Lys-OMe | 4.40 × 10³ M⁻¹ | ¹H-NMR | nih.gov |

| Phosphate Tweezer | MPT | Ac-L-Lys-OMe | 5.88 × 10⁴ M⁻¹ | ¹H-NMR | nih.gov |

| Sulfate Tweezer | MST | Ac-L-Lys-OMe | 5.26 × 10⁴ M⁻¹ | ¹H-NMR | nih.gov |

| Carboxylate Tweezer | MCT | Ac-L-Lys-OMe | 1.56 × 10³ M⁻¹ | ¹H-NMR | nih.gov |

| Fluorescent Tweezer | CLR01 | Ac-L-Lys-OMe | Nanomolar range | Fluorescence | nih.gov |

| General Molecular Tweezers | Various | Ac-L-Lys-OMe | Low micromolar regime | Various | nih.govnih.gov |

Table 2: Binding Affinities of Macrocyclic Receptors with Ac-L-Lys-OMe·HCl

| Receptor Type (Example) | Specific Receptor | Guest | Binding Affinity (Ka) | Method Used | Reference |

| Calixarene | p-sulfonatocalix nih.govarene (1) | Lys | 520 M⁻¹ | ¹H-NMR | uvic.ca |

| Calixarene | p-sulfonatocalix nih.govarene (1) | Lys(Me₃) | 3.70 × 10⁴ M⁻¹ | ¹H-NMR | uvic.ca |

| Calixarene | p-tert-butylcalix uni-due.dearene | Ac-L-Lys-OMe·HCl | 1:1 Inclusion Complex | Not specified | beilstein-journals.org |

| Crown Ether | Bis-CEAA | Lys-OMe | log Kass = 4.3, 4.7 | Not specified | beilstein-journals.org |

| Crown Ether | 18-crown-6 | Protonated amines | Stable Complexes | Not specified | wikipedia.org |

Compound Name Table

| Full Name | Abbreviation |

| Nα-Acetyl-L-lysine Methyl Ester Hydrochloride | Ac-L-Lys-OMe·HCl |

| Nα-Acetyl-L-lysine Methyl Ester Monohydrochloride | Ac-L-Lys-OMe·HCl |

| Nα-Acetyl-L-lysine Methyl Ester L-Monohydrochloride | Ac-L-Lys-OMe·HCl |

| Nα-Acetyl-L-lysine Methyl Ester | Ac-L-Lys-OMe |

| Nα-Acetyl-L-arginine Methyl Ester Hydrochloride | Ac-L-Arg-OMe·HCl |

| L-Lysine Methyl Ester | Lys-OMe |

| L-Lysine | Lys |

| L-Arginine | Arg |

| Trimethyllysine | Lys(Me₃) |

Thermodynamic and Kinetic Aspects of Host-Guest Binding

The binding of Nα-Acetyl-L-lysine Methyl Ester Hydrochloride to host molecules is characterized by specific thermodynamic and kinetic parameters that dictate the strength and duration of the interaction. Research involving plasminogen kringles, which are known to possess lysine-binding sites (LBS), has provided insights into these aspects. Equilibrium association constants (Ka) quantify the affinity of Nα-Acetyl-L-lysine Methyl Ester Hydrochloride for these binding sites. For instance, studies have reported Ka values for the binding of Nα-acetyl-L-lysine methyl ester to various plasminogen kringles, including rK1, rK2, K4, and K5, with values ranging from approximately 2.3 mM⁻¹ to 6.2 mM⁻¹ researchgate.net. In broader contexts, such as interactions with protein fragments, a general Ka of around 0.2 mM⁻¹ has been observed for Nα-acetyl-L-lysine methyl ester researchgate.net. These values indicate moderate binding affinities, which are influenced by the specific structural environment of the binding site.

| Ligand/Analyte | Host/Receptor Component | Equilibrium Association Constant (Ka) (mM⁻¹) | Reference |

| Nα-acetyl-L-lysine methyl ester | Plasminogen Kringle rK1 | ~4.6 | researchgate.net |

| Nα-acetyl-L-lysine methyl ester | Plasminogen Kringle rK2 | ~3.3 | researchgate.net |

| Nα-acetyl-L-lysine methyl ester | Plasminogen Kringle K4 | ~6.2 | researchgate.net |

| Nα-acetyl-L-lysine methyl ester | Plasminogen Kringle K5 | ~2.3 | researchgate.net |

| Nα-acetyl-L-lysine methyl ester | General Lysine Binding Site | ~0.2 | researchgate.net |

Computational Modeling and Simulation of Molecular Interactions

Computational approaches are valuable for elucidating the detailed mechanisms of molecular recognition and binding. These methods allow for the visualization and analysis of dynamic interactions at an atomic level.

While docking studies have suggested potential interactions between derivatives of Morita–Baylis–Hillman Adducts and lysine residues within protein structures like human serum albumin (HSA) researchgate.net, the reviewed literature does not provide specific details on molecular dynamics (MD) or Monte Carlo (MC) simulations focused on the complexes formed by Nα-Acetyl-L-lysine Methyl Ester (Ac-L-Lys-OMe) itself. Such simulations would typically explore the dynamic behavior of the complex, conformational changes, and detailed binding modes over time, offering deeper insights into the interaction mechanisms.

Compound Name Table:

| Full Chemical Name | Abbreviation/Common Name |

| Nα-Acetyl-L-lysine Methyl Ester Hydrochloride | Nα-Acetyl-L-lysine Methyl Ester |

| Ac-L-Lys-OMe |

Biochemical and Cell Biological Investigations Utilizing Nα Acetyl L Lysine Methyl Ester Hydrochloride

Research on Protein Acetylation and Acetylome Dynamics

Protein acetylation, the addition of an acetyl group to a lysine (B10760008) residue, is a widespread post-translational modification that plays a crucial role in regulating a vast array of cellular processes. nih.govfrontiersin.org This dynamic and reversible modification is governed by the opposing actions of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). frontiersin.orgportlandpress.com The entirety of acetylated proteins within a cell, known as the acetylome, is extensive and encompasses proteins involved in nearly every aspect of cellular function, from gene expression to metabolism. nih.govscispace.com

Ac-L-Lys-OMe·HCl as a Model Substrate in Protein Acetylation Studies

Due to its chemical structure, which mimics an acetylated lysine residue within a peptide chain, Ac-L-Lys-OMe·HCl is utilized as a model substrate in various studies of protein acetylation. chemimpex.comebi.ac.uk Its applications include serving as a building block in peptide synthesis for creating specific substrates to study the activity of enzymes involved in acetylation and deacetylation. chemimpex.com Researchers can incorporate this compound into synthetic peptides to investigate the substrate specificity of KATs and KDACs, helping to elucidate the molecular mechanisms that govern these enzymatic reactions. chemimpex.comchemimpex.com

In a study investigating the radical acylation of lysine derivatives, Ac-L-Lys-OMe was treated with a diacetyl/peroxynitrite system. The reaction resulted in the formation of an acetyl adduct, Ac-Lys(Ac)-OMe, which was identified using HPLC and MS analyses. researchgate.net This demonstrates its utility in studying non-enzymatic acetylation reactions as well.

Mechanistic Insights into Radical Acylation of Lysine Residues

Beyond enzymatic processes, lysine residues can undergo acylation through radical mechanisms. Research has shown that reactive species can lead to the modification of lysine residues. For instance, studies using model compounds have provided insights into how these reactions occur.

One study explored the radical acylation of L-lysine derivatives, including Ac-L-Lys-OMe, by peroxynitrite-treated diacetyl and methylglyoxal (B44143). researchgate.net The results confirmed both αN- and εN-acetylation of lysine by diacetyl, and acetylation and formylation by methylglyoxal, with a preference for the α-amino group. researchgate.net These findings suggest a potential for radical acylation of proteins in biological systems, a process that could contribute to the broader landscape of post-translational modifications alongside enzymatic acetylation. researchgate.net Another proposed mechanism involves the acylation of lysine residues by homocysteine thiolactone, which can lead to the post-translational incorporation of homocysteine into proteins. researchgate.net

The table below summarizes findings from a study on the radical acylation of lysine derivatives.

| Reactant System | Lysine Derivative | Observed Modifications | Analytical Methods |

| Diacetyl/peroxynitrite | Ac-Lys-OMe | (ε)N-acetylation | HPLC, ESI-MS |

| Methylglyoxal/peroxynitrite | Ac-Lys-OMe | (ε)N-acetylation and formylation | HPLC, ESI-MS |

| Diacetyl/peroxynitrite | H-KALA-OH | (α)N- and (ε)N-acetylation | RP-HPLC, ESI-MS |

| Methylglyoxal/peroxynitrite | H-KALA-OH | (α)N- and (ε)N-acetylation and formylation | RP-HPLC, ESI-MS |

This table is based on data from a study on the radical acylation of L-lysine derivatives and peptides. researchgate.net

Comprehensive Acetylome Profiling in Diverse Biological Systems

Advances in mass spectrometry-based proteomics have enabled the comprehensive profiling of the acetylome in a wide range of organisms, from bacteria to humans. nih.govnih.govacs.org These studies have revealed that lysine acetylation is a pervasive modification, targeting thousands of proteins in virtually every cellular compartment. nih.govresearchgate.net Acetylome profiling involves the enrichment of acetylated peptides from cellular lysates, typically using antibodies that specifically recognize acetylated lysine, followed by identification and quantification using mass spectrometry. researchgate.netresearchgate.net This powerful approach has provided a global view of protein acetylation and has been instrumental in uncovering the vast scope of its regulatory influence. nih.govembopress.org

Historically, the study of lysine acetylation focused on its role in regulating histone proteins and, consequently, gene expression. nih.gov The acetylation of lysine residues on the N-terminal tails of histones neutralizes their positive charge, which is thought to weaken their interaction with the negatively charged DNA backbone. wikipedia.org This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, generally resulting in increased gene expression. wikipedia.org Conversely, the removal of acetyl groups by deacetylases leads to a more condensed chromatin state, or heterochromatin, which is associated with transcriptional repression. wikipedia.org This dynamic interplay of acetylation and deacetylation is a fundamental epigenetic mechanism for controlling gene activity. frontiersin.orgoup.com

Proteomic studies have revealed that a significant portion of acetylated proteins are metabolic enzymes located in the cytoplasm and mitochondria. scispace.comscirp.org Lysine acetylation can regulate the activity of these enzymes through various mechanisms, including direct activation or inhibition of catalytic activity and by affecting protein stability. scispace.comscirp.org For example, nearly all enzymes involved in central metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism have been found to be acetylated. scispace.comfrontiersin.org This modification can directly impact enzyme function by altering the charge and size of the lysine side chain within the catalytic pocket, potentially blocking substrate binding and inhibiting activity. asm.org The regulation of metabolic enzymes by acetylation is highly conserved across evolution, from prokaryotes to eukaryotes. scispace.com

The table below provides examples of metabolic pathways and enzymes regulated by lysine acetylation.

| Metabolic Pathway | Enzyme Examples | Effect of Acetylation |

| Glycolysis | Phosphoglycerate mutase (GpmA) | Inhibition of enzyme function asm.org |

| TCA Cycle | Succinate dehydrogenase (SDHA) | Inhibition of activity scispace.com |

| Fatty Acid Metabolism | Acetyl-CoA synthetase (Acs) | Inhibition of enzyme function asm.org |

| Amino Acid Metabolism | Glutamate Dehydrogenase | Regulation of activity frontiersin.org |

| Carbon Metabolism | Multiple Enzymes | Regulation of pathway flux frontiersin.org |

This table synthesizes information from multiple sources on the regulation of metabolic enzymes by acetylation. scispace.comfrontiersin.orgasm.org

Lysine residues can be subject to multiple, often mutually exclusive, post-translational modifications, including acetylation and methylation. nih.gov This leads to a complex interplay, or "crosstalk," between different modifications, which adds another layer of regulatory control. researchgate.net For instance, on histone H3, lysine 9 (H3K9) can be either acetylated (H3K9ac), a mark associated with transcriptional activation, or methylated (H3K9me), which is typically linked to transcriptional repression. cellsignal.com The balance between these opposing modifications is critical for determining the transcriptional state of a gene. cellsignal.com This crosstalk is not limited to histones; non-histone proteins also exhibit this interplay. For example, the tumor suppressor protein p53 is regulated by a complex pattern of both acetylation and methylation at various lysine residues, which fine-tunes its stability and activity. nih.gov This intricate crosstalk between acetylation and methylation highlights the sophisticated signaling codes that govern protein function and cellular processes. nih.govresearchgate.net

Functional Characterization of Lysine Acetyltransferases and Deacetylases

The reversible acetylation of lysine residues on proteins is a critical post-translational modification that modulates a wide array of cellular processes. This modification is governed by the opposing activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). Ac-L-Lys-OMe·HCl and its derivatives are instrumental in the functional characterization of these enzymes.

In bacteria like Escherichia coli, protein acetylation can occur both enzymatically, via KATs, and non-enzymatically. asm.org The identification and characterization of novel KATs have been facilitated by creating genetic backgrounds devoid of known acetylation mechanisms. asm.org In such systems, the overexpression of putative KATs leads to distinct protein acetylation patterns, which can be detected and quantified using mass spectrometry. asm.org This approach has revealed a high degree of substrate specificity among different KATs, suggesting distinct roles for enzymatic and non-enzymatic acetylation in bacterial protein modification. asm.org For instance, studies have identified several novel KATs in E. coli—RimI, YiaC, YjaB, and PhnO—in addition to the previously known YfiQ. asm.org Mutational analysis of key active site residues in these enzymes has been shown to abolish their acetylation activity. asm.org

Furthermore, lysine acetylation plays a significant role in the pathology of diseases like Alzheimer's, where the tau protein is hyper-acetylated. nih.gov Lysine residues within tau, particularly in the microtubule-binding domain, are targets for acetylation. This modification can prevent the ubiquitylation-mediated degradation of tau, leading to its accumulation and the formation of neurofibrillary tangles. nih.gov The study of such disease-relevant acetylation events relies on tools and substrates that can mimic the natural lysine targets.

Enzymatic Substrate Analysis and Catalytic Mechanisms

Ac-L-Lys-OMe·HCl is a recognized substrate for urokinase, a serine protease involved in fibrinolysis and cancer progression. researchgate.netbachem.comacs.org The hydrolysis of this synthetic substrate by urokinase provides a model system to study the enzyme's catalytic mechanism. Kinetic studies are consistent with an acyl-enzyme mechanism for the urokinase-catalyzed hydrolysis of Ac-L-Lys-OMe. researchgate.net

Key kinetic findings that support this mechanism include:

The apparent Michaelis constant (Km(app)) for the urokinase hydrolysis of Ac-L-Lys-OMe is significantly lower than that for anilide substrates, indicating a different binding affinity. researchgate.net

The acylation rate constant is considerably higher than the deacylation rate constant, suggesting the accumulation of an acyl-enzyme intermediate during the reaction. researchgate.net

The reaction is influenced by basic and acidic groups with specific pKa values, which are operative in both the acylation and deacylation steps. researchgate.net

The urokinase-catalyzed hydrolysis of related α-N-acetyl-L-lysine anilides has also been studied to understand structure-activity relationships. nih.gov These studies have shown that the catalytic rate constant follows a linear free-energy relationship of the Hammett type. nih.gov The proposed mechanisms involve either the breakdown or the formation of a tetrahedral intermediate as the rate-limiting step. nih.gov

| Parameter | Value | Significance |

| Km(app) for Ac-Lys-OMe | 8.4·10−4 ± 1.4·10−4 M | Lower than for anilide substrates, suggesting stronger initial binding. researchgate.net |

| Acylation rate constant | 59.40 ± 9.85 s−1 | Exceeds the deacylation rate, indicating the acyl-enzyme intermediate accumulates. researchgate.net |

| Deacylation rate constant | 11.68 ± 1.47 s−1 | Slower than acylation, a key feature of the acyl-enzyme mechanism. researchgate.net |

| pKa(app) of basic group | ≈ 6.65 | Implicates a histidine residue in the catalytic mechanism. researchgate.net |

| pKa(app) of acidic group | ≈ 9.35 | Suggests the involvement of a lysine or other group in the reaction. researchgate.net |

Cellular Permeation and Intracellular Trafficking of Ac-L-Lys-OMe-Derived Probes

The cellular uptake and subsequent intracellular fate of molecules are critical determinants of their biological activity. Probes derived from or related to Ac-L-Lys-OMe, such as lysine-selective molecular tweezers, provide insights into these processes.

Lysine-selective molecular tweezers are synthetic molecules designed to bind to lysine and arginine residues. rsc.orgmdpi.com These compounds have shown promise as therapeutic agents against proteinopathies. nih.govresearchgate.netresearchgate.net Their ability to enter cells is a key aspect of their mechanism of action. Studies using fluorescently labeled molecular tweezers have demonstrated that these compounds can be internalized by various cell types, including neurons and astrocytes. nih.govresearchgate.netresearchgate.net This cellular uptake is, at least in part, mediated by dynamin-dependent endocytosis. nih.govresearchgate.netresearchgate.net

Once inside the cell, the trafficking of these probes is governed by endocytic pathways. The primary route for many nanoparticles and molecular probes is through endosomes, which mature and acidify, eventually fusing with lysosomes. nih.govmdpi.com This endosome-lysosome pathway is a common fate for internalized materials. nih.govnih.gov For lysine-selective molecular tweezers, evidence suggests that they accumulate in acidic compartments, primarily lysosomes. nih.govresearchgate.netresearchgate.net This accumulation may occur through both the endosomal-lysosomal pathway and the autophagy-lysosome pathway. nih.govresearchgate.net

The final destination of many internalized probes is the lysosome, an acidic organelle responsible for degradation. nih.govresearchgate.netresearchgate.net The concentration of lysine-selective molecular tweezers within lysosomes is a significant finding. nih.govresearchgate.netresearchgate.net This compartmental accumulation has important implications for their therapeutic mechanism, as it allows for the achievement of high effective concentrations at the site where pathogenic protein aggregates, such as tau, are often found. nih.govresearchgate.net The co-localization of molecular tweezers, lysosomes, and tau aggregates supports the hypothesis that lysosomes are the primary site of their anti-amyloid activity. nih.govresearchgate.net

| Pathway Component | pH | Role in Trafficking |

| Extracellular Space/Cytoplasm | ~7.0–7.4 | Initial environment before uptake. researchgate.net |

| Early Endosomes | ~6.5 | First compartment after endocytosis. researchgate.net |

| Late Endosomes | ~5.5 | Maturation stage with increased acidity. researchgate.net |

| Lysosomes | ~4.5 | Final acidic compartment for degradation and probe accumulation. researchgate.net |

Applications in Synthetic Biology and Peptide-Based Research Tools

Nα-Acetyl-L-lysine methyl ester hydrochloride (Ac-Lys-OMe·HCl) serves as a versatile and valuable tool in the realms of synthetic biology and peptide-based research. Its specific chemical structure, featuring a protected α-amino group and an esterified carboxyl group, makes it a strategic building block and a specialized substrate for investigating biochemical pathways, particularly those involving protein modifications and enzymatic activity. chemimpex.com

As a derivative of the essential amino acid L-lysine, this compound is frequently employed in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com Its structure allows for controlled incorporation into peptide chains, facilitating the creation of complex and functional peptides for various research applications. chemimpex.com Beyond its role as a synthetic component, Ac-Lys-OMe·HCl is instrumental in biochemical research as a tool for studying protein acetylation, a critical post-translational modification that governs gene expression and cellular regulation. chemimpex.com

Investigations into Post-Translational Modifications

A significant application of Ac-Lys-OMe is in the study of chemical modifications to amino acid residues, mimicking processes that occur in vivo. Research has utilized this compound to investigate the acylation of lysine residues by reactive α-dicarbonyl systems. In one such study, Ac-Lys-OMe was treated with α-dicarbonyls like diacetyl (DA) and methylglyoxal (MG) in the presence of peroxynitrite. These experiments confirmed the covalent modification of the lysine side chain, yielding acetylated and formylated adducts. researchgate.net The use of High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) allowed for the precise identification of the reaction products, demonstrating the compound's utility in elucidating the mechanisms of protein damage by metabolic byproducts. researchgate.netresearchgate.net

| Reactant System | Identified Adducts | Analytical Method |

|---|---|---|

| Ac-Lys-OMe + Diacetyl (DA)/Peroxynitrite | Ac-Lys(Ac)-OMe (acetyl adduct) | RP-HPLC, ESI-MS/MS |

| Ac-Lys-OMe + Methylglyoxal (MG)/Peroxynitrite | Ac-Lys(Ac)-OMe (acetyl adduct), Ac-Lys(For)-OMe (formyl adduct) | RP-HPLC, ESI-MS/MS |

Utility as an Enzymatic Substrate and Assay Tool

The unique structure of Ac-Lys-OMe·HCl makes it a useful substrate for various enzymes, particularly proteases. It is recognized as a substrate for the enzyme urokinase, which allows it to be used in assays to measure enzymatic activity. moleculardepot.comglpbio.com Its application extends to broader biochemical and immunological assays where a stable, modified amino acid is required. moleculardepot.com

In one study focused on the role of proteases in the phagocytic activity of macrophages, Ac-Lys-OMe was used alongside a panel of other amino acid esters to probe the inhibition of cellular processes. While some chymotrypsin (B1334515) substrates like N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) markedly inhibited the ingestion of antibody-coated red blood cells, Ac-Lys-OMe did not show a similar inhibitory effect in this specific assay. oup.com This highlights its role as a specific molecular tool, where its interaction—or lack thereof—can help differentiate between various enzymatic pathways and cellular functions. oup.com

| Assay/Enzyme System | Role of Ac-Lys-OMe·HCl | Observed Outcome/Finding | Reference |

|---|---|---|---|

| Urokinase Activity Assay | Substrate | Used for hydrolysis by urokinase. | moleculardepot.comglpbio.com |

| Macrophage Phagocytosis Assay | Investigative Tool | Did not inhibit the intracellular uptake of 51Cr-EAb by macrophages. | oup.com |

Future Research Directions and Emerging Paradigms in Nα Acetyl L Lysine Methyl Ester Hydrochloride Studies

Rational Design and Synthesis of Advanced Ac-L-Lys-OMe Derivatives for Targeted Probes

The core structure of Ac-L-Lys-OMe provides a versatile scaffold for the rational design and synthesis of advanced chemical probes. Future efforts will focus on creating derivatives that can actively interrogate the biological machinery of lysine (B10760008) acetylation—the "writers" (lysine acetyltransferases, KATs), "erasers" (lysine deacetylases, KDACs), and "readers" (e.g., bromodomain-containing proteins). nih.gov The design of such probes is a key strategy for developing a more nuanced understanding of these enzyme families and for the creation of selective inhibitors. nih.gov

Key synthetic strategies will involve:

Incorporation of Reporter Tags: Modifying the Ac-L-Lys-OMe structure to include fluorophores, biotin, or clickable chemistry handles (e.g., alkynes or azides) will enable visualization and affinity-based purification of interacting proteins. nih.govresearchgate.net These tools are essential for tracking the subcellular localization of the analog and identifying its binding partners within the cellular milieu.

Development of Activity-Based Probes: Designing derivatives with reactive groups (e.g., electrophiles) that can covalently bind to the active sites of specific KATs or KDACs. This approach allows for the profiling of enzyme activity directly in complex biological samples, offering a more dynamic picture than traditional expression analysis.

Creation of Bisubstrate Analogs: Synthesizing molecules that mimic the transition state of the acetylation reaction by linking a lysine analog to Coenzyme A (CoA). Such compounds have proven to be potent and selective inhibitors of KATs, providing powerful tools for pharmacological studies. nih.gov

These advanced derivatives will move the field from using Ac-L-Lys-OMe as a simple substrate or competitor to employing it as a precision tool for mapping and modulating the acetyl-lysine regulatory network.

Table 1: Proposed Ac-L-Lys-OMe Derivatives and Their Applications

| Derivative Class | Modification Example | Primary Research Application |

|---|---|---|

| Affinity Probes | Biotin-conjugated Ac-L-Lys-OMe | Identification of "reader" proteins and interacting enzymes via pull-down assays followed by mass spectrometry. |

| Fluorescent Probes | Ac-L-Lys(Nε-dansyl)-OMe | Real-time imaging of probe uptake and subcellular localization; development of fluorescence polarization assays for binding studies. |

| Clickable Analogs | Ac-L-Lys(Nε-propargyl)-OMe | In situ labeling of interacting proteins in living cells using bioorthogonal click chemistry for subsequent proteomic analysis. nih.govresearchgate.net |

| Activity-Based Probes | Ac-L-Lys-OMe with a Michael acceptor | Covalent labeling and activity profiling of specific lysine deacetylases (KDACs) in cell lysates or living systems. |

| Bisubstrate Inhibitors | Lys-CoA conjugates | Potent and selective inhibition of specific lysine acetyltransferases (KATs) to study the functional consequences of blocking a particular enzyme. nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of Lysine Modifications

To fully comprehend the systemic impact of lysine acetylation, future research must integrate multiple layers of biological data. A multi-omics approach—combining proteomics, transcriptomics, metabolomics, and genomics—can reveal how changes in acetylation status, potentially modulated by Ac-L-Lys-OMe and its derivatives, ripple through the entire cellular system. mdpi.com This integrated view is crucial because metabolites are the precursors for PTMs (e.g., acetyl-CoA for acetylation), and PTMs, in turn, regulate the enzymes that control metabolic pathways. nih.govnih.gov

For instance, studies in glioma have already demonstrated that the expression profiles of lysine acetylation regulators can classify tumor subtypes and predict patient outcomes, linking the epigenome to clinical phenotypes. nih.govfrontiersin.org By using Ac-L-Lys-OMe to perturb the system, researchers can:

Correlate Acetylome with Transcriptome: Use proteomics to map changes in the acetylome while simultaneously performing RNA-sequencing to see how these changes affect gene expression.

Link Metabolism and Acetylation: Employ metabolomics to measure the pool of key metabolites like acetyl-CoA alongside quantitative proteomics to assess the stoichiometry of lysine acetylation on metabolic enzymes. nih.govcreative-proteomics.com This can elucidate the feedback and feed-forward loops that connect cellular metabolism with protein function. nih.gov

Build Predictive Models: Integrate these datasets using systems biology approaches to build computational models that can predict how cellular networks will respond to perturbations in the acetylation landscape, for instance, during disease progression or drug treatment. nih.gov

This holistic approach will transform our understanding from a linear view of individual modification events to a complex, interconnected network model of cellular regulation.

Table 2: Multi-Omics Layers for Studying Lysine Acetylation

| Omics Layer | Technology | Information Gained |

|---|---|---|

| Proteomics | Mass Spectrometry (MS), SWATH/DIA | Identification of acetylated proteins, mapping of modification sites, and quantification of acetylation stoichiometry. acs.org |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Analysis of global gene expression changes resulting from altered histone and transcription factor acetylation. |

| Metabolomics | MS, Nuclear Magnetic Resonance (NMR) | Quantification of metabolites (e.g., Acetyl-CoA, citrate, acetate) that serve as precursors or are products of pathways regulated by acetylation. nih.gov |

| Genomics | DNA Sequencing, SNP/CNV Analysis | Identification of genetic variations in acetylation "writer," "reader," and "eraser" enzymes that correlate with disease phenotypes. nih.govfrontiersin.org |

Development of Novel Analytical Platforms for Real-Time Monitoring of Ac-L-Lys-OMe Interactions

A significant frontier in the study of PTMs is the ability to monitor them in real time within living systems. Current methods, largely based on mass spectrometry and antibody-based assays like ELISA or Western blotting, provide powerful but often static snapshots of the acetylome. mblintl.comresearchgate.net The future lies in developing platforms that can capture the dynamic nature of acetylation and deacetylation events as they occur.

Emerging paradigms include:

Advanced Mass Spectrometry Techniques: The development of methods like real-time desorption electrospray ionization mass spectrometry (DESI-MS) allows for the online monitoring of enzymatic reactions without extensive sample preparation. acs.orgnjit.edu Applying such techniques could enable researchers to directly measure the kinetics of enzymes acting on Ac-L-Lys-OMe in near-physiological conditions. nih.govnih.gov Native mass spectrometry also shows potential for monitoring enzymatic activities and inhibition in real time. acs.org

Genetically Encoded Biosensors: Creating fluorescent biosensors based on "reader" domains (e.g., bromodomains) that change their conformation or FRET signal upon binding to acetylated lysine. These sensors could be expressed in living cells to visualize changes in acetylation levels at specific subcellular locations in response to stimuli.

Photoelectrochemical (PEC) Biosensors: The design of novel sensor platforms using photoactive materials that can detect the enzymatic activity of HATs or HDACs with high sensitivity, offering a new avenue for high-throughput screening and diagnostics. researchgate.net

These technologies will provide an unprecedented window into the temporal and spatial dynamics of lysine acetylation, moving beyond "what" is modified to "when" and "where" it happens.

Table 3: Comparison of Analytical Platforms for Acetylation Studies

| Platform | Principle | State of Development | Key Advantage |

|---|---|---|---|

| Antibody-Based Assays | Immuno-recognition of acetyl-lysine (e.g., ELISA, Western Blot). cellsignal.com | Established | High specificity and accessibility for targeted protein analysis. |

| Mass Spectrometry | Fragment-based identification and quantification of acetylated peptides. | Established & Evolving | Unbiased, high-throughput discovery and site-specific identification. acs.orgplos.org |

| Real-Time MS | Direct infusion or surface-based ionization (e.g., DESI-MS) to monitor reactions. acs.org | Emerging | Real-time kinetic analysis of enzymatic reactions in complex mixtures. nih.gov |

| Fluorescent Biosensors | FRET or conformational change in a "reader" domain upon binding. | Developmental | Live-cell imaging of acetylation dynamics in specific cellular compartments. |

| PEC Biosensors | Photoelectrochemical signal change upon enzymatic modification. researchgate.net | Developmental | High sensitivity and potential for novel high-throughput screening platforms. |

Exploration of Ac-L-Lys-OMe Analogs in Diverse Cellular and Molecular Models

The ultimate goal of studying Ac-L-Lys-OMe and its derivatives is to understand the functional consequences of lysine acetylation in complex biological contexts. While much work has been done in cell lines, future research will increasingly utilize more sophisticated models to better recapitulate human physiology and disease. The use of genetic code expansion technology, which allows for the site-specific incorporation of unnatural amino acids (including acetylated lysine) into proteins, provides a powerful method for creating homogenously modified proteins for functional studies in vitro and in vivo. nih.gov

Future model systems for exploration include:

Organoid Cultures: Three-dimensional organoids derived from patient tissues can be used to study how perturbations in lysine acetylation, induced by Ac-L-Lys-OMe analogs, affect tissue development, function, and disease-specific phenotypes in a more physiologically relevant setting.

Model Organisms: Introducing advanced probes or genetically encoded sensors into organisms like C. elegans, zebrafish, or mice will allow for the study of lysine acetylation's role in developmental processes, aging, and the progression of diseases like cancer and neurodegeneration.

Specialized Cell Types: Focusing on primary cells or differentiated stem cells to investigate the cell-type-specific roles of acetylation. For example, studying the impact on neuronal plasticity in primary neurons or metabolic regulation in primary hepatocytes.

By applying the advanced probes and analytical platforms described above to these diverse models, researchers can directly link specific acetylation events to physiological outcomes, paving the way for novel therapeutic strategies that target the machinery of lysine acetylation.

Q & A

Q. What are the standard synthesis and characterization protocols for AC-Lys-ome HCl in peptide chemistry?

AC-Lys-ome HCl is synthesized via carbamate-protected lysine derivatives, typically using benzyloxycarbonyl (Z) groups to protect the ε-amino group. The process involves esterification of the α-carboxylic acid with methanol and subsequent hydrochloride salt formation. Key characterization methods include: